N'-(4-fluorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N4-(4-FLUOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with various functional groups, including fluorophenyl, methoxyphenyl, and hydrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-FLUOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Hydrazinyl Group Addition: The hydrazinyl group is introduced via condensation reactions with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N4-(4-FLUOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazine ring and the aromatic groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N4-(4-FLUOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N4-(4-FLUOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N4-(4-CHLOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
- **N4-(4-BROMOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
N4-(4-FLUOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C19H20FN7O |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6-N-(4-fluorophenyl)-4-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C19H20FN7O/c1-27(2)19-24-17(22-15-8-6-14(20)7-9-15)23-18(25-19)26-21-12-13-4-10-16(28-3)11-5-13/h4-12H,1-3H3,(H2,22,23,24,25,26)/b21-12+ |
InChI Key |
DIXCVMDZRGHCCK-CIAFOILYSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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